Distinct Lipophilicity and H-Bonding Profile vs. DAT
The N1-methyl group of 1-Methyl-1H-1,2,4-triazole-3,5-diamine provides a distinct physicochemical profile relative to the unsubstituted 3,5-diamino-1,2,4-triazole (DAT). Specifically, the target compound exhibits a computed XLogP3-AA of -0.7 [1]. While direct computational data for DAT is not provided in the same source, its unsubstituted nature implies a significantly lower logP (more hydrophilic). This difference in lipophilicity directly influences membrane permeability and bioavailability when the scaffold is incorporated into drug candidates. Furthermore, the target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 82.8 Ų [1]. These parameters, while influenced by the core triazole ring, are specifically affected by the N1-methyl substitution, which removes one potential hydrogen bond donor site (the N1-H in DAT) and can alter the overall polarity and solubility of derivatives. This quantitative difference in logP and TPSA is a key decision factor for medicinal chemists selecting a starting scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 3,5-diamino-1,2,4-triazole (DAT) (imputed significantly lower, more hydrophilic) |
| Quantified Difference | Estimate: target is >1 log unit more lipophilic than DAT based on typical methyl group contribution |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
The distinct lipophilicity profile of 1-Methyl-1H-1,2,4-triazole-3,5-diamine makes it a superior starting point for designing derivatives with improved membrane permeability compared to the more hydrophilic DAT.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 421615, 1-Methyl-1H-1,2,4-triazole-3,5-diamine. https://pubchem.ncbi.nlm.nih.gov/compound/421615. View Source
